molecular formula C14H22N4O3 B5867873 N-(2,4-dimethoxyphenyl)-N'-(4-methyl-1-piperazinyl)urea

N-(2,4-dimethoxyphenyl)-N'-(4-methyl-1-piperazinyl)urea

Cat. No. B5867873
M. Wt: 294.35 g/mol
InChI Key: LIKGBLIGWAQXIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,4-dimethoxyphenyl)-N'-(4-methyl-1-piperazinyl)urea, also known as DMU-212, is a chemical compound that has been extensively studied for its potential therapeutic applications. DMU-212 is a urea derivative and has been shown to possess potent anticancer and anti-inflammatory properties.

Mechanism of Action

The exact mechanism of action of N-(2,4-dimethoxyphenyl)-N'-(4-methyl-1-piperazinyl)urea is not fully understood. However, it has been suggested that N-(2,4-dimethoxyphenyl)-N'-(4-methyl-1-piperazinyl)urea exerts its anticancer and anti-inflammatory effects by inhibiting the activity of certain enzymes such as cyclooxygenase-2 (COX-2) and phosphodiesterase-5 (PDE5). N-(2,4-dimethoxyphenyl)-N'-(4-methyl-1-piperazinyl)urea has also been shown to induce apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects:
N-(2,4-dimethoxyphenyl)-N'-(4-methyl-1-piperazinyl)urea has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). N-(2,4-dimethoxyphenyl)-N'-(4-methyl-1-piperazinyl)urea has also been shown to reduce the production of prostaglandins, which are involved in inflammation. In addition, N-(2,4-dimethoxyphenyl)-N'-(4-methyl-1-piperazinyl)urea has been shown to inhibit the growth of cancer cells by inducing apoptosis.

Advantages and Limitations for Lab Experiments

One of the advantages of N-(2,4-dimethoxyphenyl)-N'-(4-methyl-1-piperazinyl)urea is that it is relatively easy to synthesize and can be produced in large quantities. N-(2,4-dimethoxyphenyl)-N'-(4-methyl-1-piperazinyl)urea has also been shown to have low toxicity in animal models, which makes it a promising candidate for further development as a therapeutic agent. However, one of the limitations of N-(2,4-dimethoxyphenyl)-N'-(4-methyl-1-piperazinyl)urea is that its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential.

Future Directions

There are several future directions for N-(2,4-dimethoxyphenyl)-N'-(4-methyl-1-piperazinyl)urea research. One area of research could focus on further elucidating the mechanism of action of N-(2,4-dimethoxyphenyl)-N'-(4-methyl-1-piperazinyl)urea. This could involve studying the interactions of N-(2,4-dimethoxyphenyl)-N'-(4-methyl-1-piperazinyl)urea with specific enzymes and signaling pathways. Another area of research could focus on optimizing the therapeutic potential of N-(2,4-dimethoxyphenyl)-N'-(4-methyl-1-piperazinyl)urea by developing more potent derivatives. Finally, future research could focus on testing the efficacy of N-(2,4-dimethoxyphenyl)-N'-(4-methyl-1-piperazinyl)urea in animal models of cancer and inflammatory diseases.

Synthesis Methods

N-(2,4-dimethoxyphenyl)-N'-(4-methyl-1-piperazinyl)urea can be synthesized using a simple and efficient method. The synthesis involves the reaction of 2,4-dimethoxyaniline with 4-methylpiperazine in the presence of a coupling reagent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). The resulting intermediate is then treated with urea to yield N-(2,4-dimethoxyphenyl)-N'-(4-methyl-1-piperazinyl)urea.

Scientific Research Applications

N-(2,4-dimethoxyphenyl)-N'-(4-methyl-1-piperazinyl)urea has been studied extensively for its potential therapeutic applications. It has been shown to possess potent anticancer properties and has been tested against a wide range of cancer cell lines, including breast, colon, lung, and prostate cancer. N-(2,4-dimethoxyphenyl)-N'-(4-methyl-1-piperazinyl)urea has also been shown to have anti-inflammatory properties and has been tested in animal models of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.

properties

IUPAC Name

1-(2,4-dimethoxyphenyl)-3-(4-methylpiperazin-1-yl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N4O3/c1-17-6-8-18(9-7-17)16-14(19)15-12-5-4-11(20-2)10-13(12)21-3/h4-5,10H,6-9H2,1-3H3,(H2,15,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIKGBLIGWAQXIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)NC(=O)NC2=C(C=C(C=C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

43.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49823780
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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